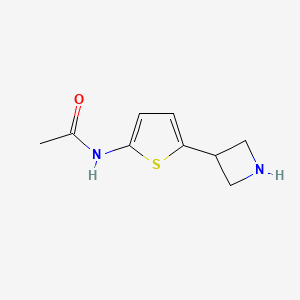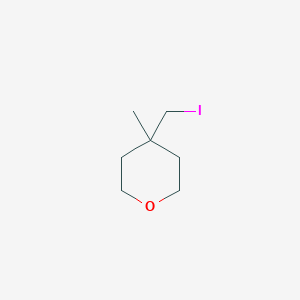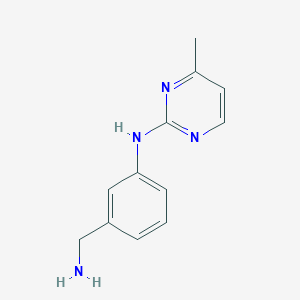
N-(3-(Aminomethyl)phenyl)-4-methylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Aminomethyl)phenyl)-4-methylpyrimidin-2-amine is an organic compound that features a pyrimidine ring substituted with an aminomethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Aminomethyl)phenyl)-4-methylpyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-methylpyrimidine-2-amine.
Introduction of the Aminomethylphenyl Group: This step involves the reaction of the pyrimidine derivative with a suitable aminomethylphenyl reagent under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(Aminomethyl)phenyl)-4-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may yield amine derivatives.
Aplicaciones Científicas De Investigación
N-(3-(Aminomethyl)phenyl)-4-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: It has potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of N-(3-(Aminomethyl)phenyl)-4-methylpyrimidin-2-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the context of its use, such as its role in a biochemical assay or as a drug candidate.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-(Aminomethyl)phenyl)-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine: This compound shares the aminomethylphenyl group but has a different core structure.
N-(3-(Aminomethyl)phenyl)-4-fluorophenyl derivatives: These compounds have similar functional groups but differ in their substitution patterns.
Uniqueness
N-(3-(Aminomethyl)phenyl)-4-methylpyrimidin-2-amine is unique due to its specific combination of a pyrimidine ring and an aminomethylphenyl group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H14N4 |
|---|---|
Peso molecular |
214.27 g/mol |
Nombre IUPAC |
N-[3-(aminomethyl)phenyl]-4-methylpyrimidin-2-amine |
InChI |
InChI=1S/C12H14N4/c1-9-5-6-14-12(15-9)16-11-4-2-3-10(7-11)8-13/h2-7H,8,13H2,1H3,(H,14,15,16) |
Clave InChI |
CVUDAGWDPCWMCG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1)NC2=CC=CC(=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




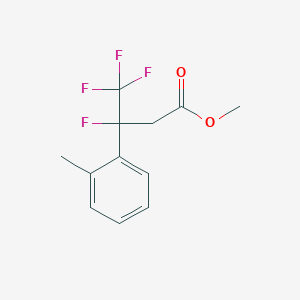
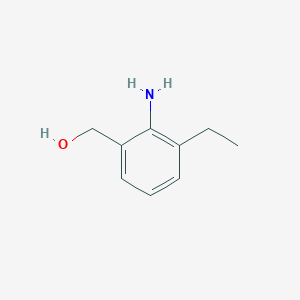
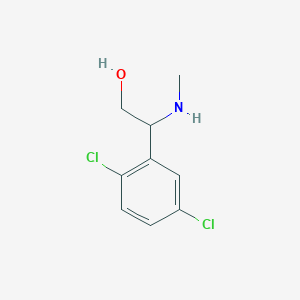
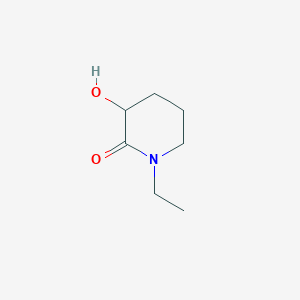

![(7-Dodecyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B13115739.png)
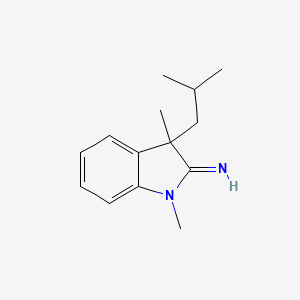
![7-Methylimidazo[1,2-b][1,2,4]triazine](/img/structure/B13115752.png)
